molecular formula C10H12O6S2 B3020099 Methyl 2,5-bis(methylsulfonyl)benzoate CAS No. 1820687-93-1

Methyl 2,5-bis(methylsulfonyl)benzoate

Cat. No.: B3020099
CAS No.: 1820687-93-1
M. Wt: 292.32
InChI Key: ZIGBRRKSEGVVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-bis(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O6S2. It consists of a benzoate core substituted with two methylsulfonyl groups at the 2 and 5 positions and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-bis(methylsulfonyl)benzoate typically involves the sulfonation of methyl benzoate followed by methylation. One common method includes the reaction of methyl benzoate with chlorosulfonic acid to introduce the sulfonyl groups, followed by methylation using dimethyl sulfate under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-bis(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-bis(methylsulfonyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-bis(methylsulfonyl)benzoate involves its ability to undergo various chemical transformations. The sulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the benzoate core. This can affect the compound’s interaction with other molecules and its overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it distinct from other benzoate derivatives .

Properties

IUPAC Name

methyl 2,5-bis(methylsulfonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S2/c1-16-10(11)8-6-7(17(2,12)13)4-5-9(8)18(3,14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGBRRKSEGVVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.